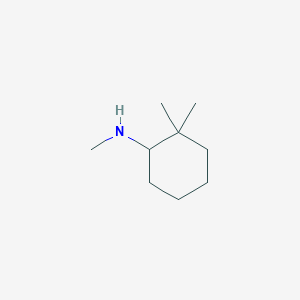

N,2,2-Trimethylcyclohexanamine

Descripción

N,2,2-Trimethylcyclohexanamine is a cyclohexane-derived amine featuring a primary amine group substituted with two methyl groups at the 2-position of the cyclohexane ring. This analysis focuses on comparisons with compounds sharing similar backbones or substitution patterns.

Propiedades

IUPAC Name |

N,2,2-trimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)7-5-4-6-8(9)10-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZSPPHTMUCRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N,2,2-Trimethylcyclohexanamine, also known as 1-amino-2,2,6-trimethylcyclohexane, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

N,2,2-Trimethylcyclohexanamine is characterized by its unique cyclohexane ring structure with three methyl groups and an amino group. The synthesis of this compound can be achieved through several methods, including reductive amination and alkylation processes. The following table summarizes common synthetic routes:

| Method | Description |

|---|---|

| Reductive Amination | Involves the reaction of cyclohexanone with ammonia in the presence of reducing agents. |

| Alkylation | Methylation of cyclohexylamine using methyl iodide or similar alkylating agents. |

Antimicrobial Properties

Research indicates that N,2,2-Trimethylcyclohexanamine exhibits antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of N,2,2-Trimethylcyclohexanamine have been evaluated in various cancer cell lines. A notable study reported its activity against human breast cancer cells (MCF-7), showing an IC50 value of approximately 20 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial properties of N,2,2-Trimethylcyclohexanamine against clinical isolates.

- Findings : The compound showed a broad spectrum of activity with significant effects on both Gram-positive and Gram-negative bacteria.

- : Results support the potential use of this compound in developing new antimicrobial agents.

-

Case Study on Cytotoxicity

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of N,2,2-Trimethylcyclohexanamine.

- Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating substantial cytotoxicity.

- Implication : Highlights the need for further exploration into its mechanism and potential therapeutic applications.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of N,2,2-Trimethylcyclohexanamine:

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Synergistic Effects : When combined with other known chemotherapeutic agents, N,2,2-Trimethylcyclohexanamine exhibited enhanced cytotoxic effects.

Comparación Con Compuestos Similares

Substituent Position and Molecular Geometry

- N,4,4-Trimethylcyclohexanamine (): This metabolite, identified during malachite green biodegradation, differs in methyl group placement (4,4 vs. 2,2). The axial vs. equatorial orientation of substituents in cyclohexane derivatives significantly influences steric hindrance, solubility, and reactivity. For instance, 2,2-substitution may enhance steric shielding of the amine group, reducing nucleophilicity compared to 4,4-substituted analogues .

- 3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine (IPDA) (): IPDA features a branched aminomethyl group at the 3-position and methyl groups at 3,5,5-positions. This structure increases molecular weight (170.30 g/mol) and introduces additional hydrogen-bonding capacity, making it a liquid at room temperature (95% purity) .

Physical and Chemical Properties

The table below summarizes key properties of N,2,2-Trimethylcyclohexanamine and analogues:

*Calculated based on structure.

- Fluorinated Analogues : N-(2,2,2-Trifluoroethyl)cyclohexanamine hydrochloride () demonstrates how electronegative fluorine atoms increase polarity and boiling point compared to methyl-substituted derivatives. The HCl salt form (217.66 g/mol) also improves stability for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.